1-tosyl-4-formyl-1H-imidazole
Description
1-Tosyl-4-formyl-1H-imidazole is a substituted imidazole derivative featuring a tosyl (p-toluenesulfonyl) group at position 1 and a formyl group at position 3. The tosyl group is electron-withdrawing, enhancing the electrophilicity of the imidazole ring, while the formyl group provides a reactive site for nucleophilic additions or condensations. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
37622-92-7 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3S/c1-9-2-4-11(5-3-9)17(15,16)13-6-10(7-14)12-8-13/h2-8H,1H3 |
InChI Key |
VCTHMGUIGOHZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituent positions, functional groups, and key properties of 1-tosyl-4-formyl-1H-imidazole with analogous imidazole derivatives:
Key Observations :
- Substituent Position Effects: The formyl group at position 4 in this compound may alter electronic conjugation compared to derivatives with formyl groups at position 5 (e.g., compound 4b) .
- Functional Group Influence : Tosyl groups enhance electrophilicity and stabilize intermediates in substitution reactions, whereas carbamates (e.g., in ) act as protective groups or leaving groups. Ethylthio groups (e.g., in ) are nucleophilic and participate in alkylation reactions.
- Synthetic Utility : Compound 4b (80% yield) demonstrates efficient synthesis via condensation with alkyl acetoacetate, a method adaptable to this compound synthesis .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Tosyl groups exhibit strong S=O stretches at 1350–1450 cm⁻¹ and 1150–1250 cm⁻¹, while formyl C=O stretches appear at ~1660 cm⁻¹ . In compound 4b, the formyl C=O stretch is observed at 1661 cm⁻¹ .
- ¹H NMR : The formyl proton resonates at δ ~9.6–10 ppm in both this compound and compound 4b . Tosyl aromatic protons typically appear as a multiplet at δ 7.3–7.8 ppm.
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